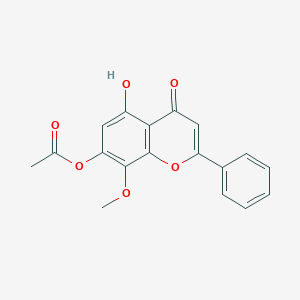

5-Hydroxy-7-acétoxy-8-méthoxyflavone

Vue d'ensemble

Description

5-Hydroxy-7-acetoxy-8-methoxyflavone: is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities .

Applications De Recherche Scientifique

Chemistry:

Antioxidant Studies: 5-Hydroxy-7-acetoxy-8-methoxyflavone is used in studies to evaluate its antioxidant properties and its ability to scavenge free radicals.

Biology:

Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as sialidase, which is involved in various biological processes.

Medicine:

Anti-inflammatory: Research has shown that 5-Hydroxy-7-acetoxy-8-methoxyflavone exhibits significant anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases.

Antiviral: The compound has demonstrated activity against certain viruses, including the influenza virus.

Industry:

Mécanisme D'action

Target of Action

5-Hydroxy-7-acetoxy-8-methoxyflavone, a flavonoid compound, primarily targets lipid peroxidation processes . It also has potential interactions with histone demethylase , which plays a crucial role in gene expression regulation .

Mode of Action

This compound inhibits lipid peroxidation, a process that can lead to cell damage . It may also interact with histone demethylase, potentially affecting gene expression . Furthermore, it’s suggested that this compound might have anti-influenza virus activity .

Biochemical Pathways

Its ability to inhibit lipid peroxidation suggests it may impact pathways related to oxidative stress . Additionally, its potential interaction with histone demethylase indicates it could influence gene expression pathways .

Pharmacokinetics

It’s known that flavonoids, in general, are part of the normal diet and are likely safe when consumed as part of food . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

It’s suggested that this compound might reduce inflammation and affect the way the liver processes cholesterol and other blood fats . It’s also thought that it might reduce the spread of cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone typically involves the acetylation of 5-hydroxy-8-methoxyflavone. The process includes the following steps:

Starting Material: 5-Hydroxy-8-methoxyflavone.

Acetylation: The hydroxyl group at position 7 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of 5-Hydroxy-7-acetoxy-8-methoxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Hydroxy-7-acetoxy-8-methoxyflavone can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to its corresponding dihydroflavone derivative.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroflavone derivatives.

Substitution: Various substituted flavones depending on the nucleophile used

Comparaison Avec Des Composés Similaires

5-Hydroxy-7-methoxyflavone: Lacks the acetoxy group at position 7.

7-Acetoxyflavone: Lacks the hydroxyl and methoxy groups at positions 5 and 8, respectively.

5,7-Diacetoxy-8-methoxyflavone: Contains an additional acetoxy group at position 5.

Uniqueness:

Activité Biologique

5-Hydroxy-7-acetoxy-8-methoxyflavone (5-HAMF) is a flavonoid compound derived from natural sources, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

5-HAMF is characterized by its flavonoid backbone, which includes hydroxyl, acetoxy, and methoxy groups. This structural configuration contributes to its biological activities, particularly in modulating oxidative stress and inflammation.

Biological Activities

1. Antioxidant Activity

5-HAMF exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. Studies show that it can scavenge free radicals and inhibit lipid peroxidation, thereby reducing cellular damage associated with oxidative stress .

2. Anti-inflammatory Effects

Research indicates that 5-HAMF possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models .

3. Antiviral Activity

The compound has demonstrated antiviral effects against several viruses, including the influenza virus. Its mechanism involves interfering with viral replication processes, which could be beneficial in developing antiviral therapies .

4. Anticancer Potential

Emerging studies suggest that 5-HAMF may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways. In colorectal carcinoma cells (HCT-116), it triggered mitochondrial membrane perturbation and activation of apoptotic markers such as caspase-3 .

The biological activities of 5-HAMF can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory processes and lipid metabolism.

- ROS Generation : The compound induces ROS production, leading to cellular stress responses that can trigger apoptosis in cancer cells.

- Cytokine Modulation : It regulates the expression of various cytokines, contributing to its anti-inflammatory effects.

Case Studies

- Antioxidant and Anti-inflammatory Study : In vitro studies demonstrated that 5-HAMF significantly reduced oxidative stress markers in macrophage RAW 264.7 cells while also decreasing the secretion of inflammatory cytokines .

- Antiviral Mechanism : A study highlighted the effectiveness of 5-HAMF against influenza virus by disrupting viral entry into host cells, showcasing its potential as a therapeutic agent during viral outbreaks.

- Cancer Cell Apoptosis : Research involving HCT-116 cells showed that treatment with 5-HAMF led to DNA damage and activation of apoptotic pathways, indicating its potential role in cancer therapy .

Data Tables

Propriétés

IUPAC Name |

(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRDFENYJDAHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.